molecular formula C7H3ClN2O2S B3262008 2-Chloro-4-nitrobenzo[d]thiazole CAS No. 3507-30-0

2-Chloro-4-nitrobenzo[d]thiazole

Cat. No.: B3262008
CAS No.: 3507-30-0
M. Wt: 214.63 g/mol
InChI Key: ROOKGSGAHAQZJW-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-Chloro-4-nitrobenzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by nitration of the resulting intermediate. The reaction conditions typically involve the use of glacial acetic acid as a solvent and a nitrating agent such as nitric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-4-nitrobenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-Chloro-4-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:

    2-Amino-4-nitrobenzo[d]thiazole: Similar structure but with an amino group instead of a chlorine atom.

    2-Chloro-6-nitrobenzo[d]thiazole: Similar structure but with the nitro group at the sixth position.

    2-Methyl-4-nitrobenzo[d]thiazole: Similar structure but with a methyl group instead of a chlorine atom.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-chloro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKGSGAHAQZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663383
Record name 2-Chloro-4-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-30-0
Record name 2-Chloro-4-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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